molecular formula C15H16N2O2S2 B277694 2-(2-Methoxyphenyl)-5-methyl-3-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazolidin-4-one

2-(2-Methoxyphenyl)-5-methyl-3-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazolidin-4-one

Cat. No. B277694
M. Wt: 320.4 g/mol
InChI Key: JBPMMIZVSMMQRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Methoxyphenyl)-5-methyl-3-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazolidin-4-one is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been studied.

Mechanism of Action

The mechanism of action of 2-(2-Methoxyphenyl)-5-methyl-3-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazolidin-4-one is not fully understood. However, it has been suggested that this compound may exert its biological activities by interacting with specific targets in the body, such as enzymes, receptors, or ion channels.
Biochemical and Physiological Effects:
Studies have shown that 2-(2-Methoxyphenyl)-5-methyl-3-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazolidin-4-one has various biochemical and physiological effects. It has been found to inhibit the growth of bacteria and fungi, induce apoptosis in cancer cells, reduce inflammation, and exhibit anticonvulsant activity. This compound has also been shown to have a fluorescent response to certain metal ions, such as copper and zinc.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(2-Methoxyphenyl)-5-methyl-3-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazolidin-4-one in lab experiments is its potential to be used as a fluorescent probe for the detection of metal ions. This compound may also have potential as a therapeutic agent for the treatment of various diseases. However, one limitation of using this compound in lab experiments is its potential toxicity, which may limit its use in vivo.

Future Directions

There are several future directions for the study of 2-(2-Methoxyphenyl)-5-methyl-3-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazolidin-4-one. One direction is to further investigate its mechanism of action and identify its specific targets in the body. Another direction is to explore its potential as a therapeutic agent for the treatment of various diseases. Additionally, further studies can be conducted to optimize the synthesis method and improve the efficiency of this compound's detection of metal ions.

Synthesis Methods

2-(2-Methoxyphenyl)-5-methyl-3-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazolidin-4-one can be synthesized using different methods. One of the methods involves the reaction of 2-(2-methoxyphenyl)acetic acid with thiosemicarbazide and phosphorous oxychloride to form 2-(2-methoxyphenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide. This intermediate is then reacted with methyl iodide in the presence of potassium carbonate to form the final product.

Scientific Research Applications

2-(2-Methoxyphenyl)-5-methyl-3-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazolidin-4-one has been studied for its potential applications in various fields. It has been found to have antimicrobial, antitumor, anticonvulsant, and anti-inflammatory activities. This compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions.

properties

Product Name

2-(2-Methoxyphenyl)-5-methyl-3-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazolidin-4-one

Molecular Formula

C15H16N2O2S2

Molecular Weight

320.4 g/mol

IUPAC Name

2-(2-methoxyphenyl)-5-methyl-3-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazolidin-4-one

InChI

InChI=1S/C15H16N2O2S2/c1-9-8-16-15(20-9)17-13(18)10(2)21-14(17)11-6-4-5-7-12(11)19-3/h4-8,10,14H,1-3H3

InChI Key

JBPMMIZVSMMQRM-UHFFFAOYSA-N

SMILES

CC1C(=O)N(C(S1)C2=CC=CC=C2OC)C3=NC=C(S3)C

Canonical SMILES

CC1C(=O)N(C(S1)C2=CC=CC=C2OC)C3=NC=C(S3)C

Origin of Product

United States

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